molecular formula C10H14ClNS B8422102 2-(4-chlorobutylsulfanylmethyl)pyridine

2-(4-chlorobutylsulfanylmethyl)pyridine

Cat. No.: B8422102
M. Wt: 215.74 g/mol
InChI Key: SPOJMJGNESDJGJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobutylsulfanylmethyl)pyridine is a specialized organic compound that features a pyridine ring linked to a chlorobutyl chain via a thioether group. This molecular architecture, which combines a heteroaromatic system with a reactive alkyl chloride and a sulfur bridge, makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery. Pyridine derivatives are extensively investigated for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . The presence of the thioether and chloroalkyl functionalities suggests potential as a versatile building block for the synthesis of more complex molecules, such as through nucleophilic substitution reactions or as a precursor for heterocyclic compounds like 1,2,4-triazoles and pyrimidines, which are known to exhibit significant biological activity . Researchers can leverage this compound to develop new derivatives for screening against various biological targets. Its structural features are commonly found in compounds that act as protein kinase modulators , and similar molecules are studied for their binding interactions with enzymes like dihydrofolate reductase through molecular docking studies . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

2-(4-chlorobutylsulfanylmethyl)pyridine

InChI

InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2

InChI Key

SPOJMJGNESDJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CSCCCCCl

Origin of Product

United States

Preparation Methods

Synthesis of 2-(Chloromethyl)pyridine

The foundational step involves preparing 2-(chloromethyl)pyridine, a well-characterized intermediate. As described in US Patent 4,221,913 , 2-methylpyridine-N-oxide reacts with phosgene (COCl₂) in methylene chloride under basic conditions (e.g., triethylamine) to yield 2-(chloromethyl)pyridine. Key parameters include:

ParameterValueSource
Temperature5–25°C
Reaction Time30–60 minutes
Yield55–70%
Byproduct Selectivity<30% (undesired isomers)

Thioether Formation with 4-Chlorobutanethiol

The chloromethyl group undergoes nucleophilic substitution with 4-chlorobutanethiol. This reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with a base (e.g., K₂CO₃ or NaOH) to deprotonate the thiol:

2-(Chloromethyl)pyridine+HS-(CH2)3ClBase2-(4-Chlorobutylsulfanylmethyl)pyridine+HCl\text{2-(Chloromethyl)pyridine} + \text{HS-(CH}2\text{)}3\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Optimized Conditions :

  • Molar Ratio : 1:1.2 (chloromethylpyridine:thiol)

  • Temperature : 60–80°C

  • Reaction Time : 4–8 hours

  • Yield : 65–80% (estimated based on analogous reactions in)

Thiol-Alkylation of 2-Mercaptomethylpyridine

Preparation of 2-Mercaptomethylpyridine

2-Mercaptomethylpyridine can be synthesized via reduction of 2-(chloromethyl)pyridine with thiourea, followed by hydrolysis:

2-(Chloromethyl)pyridine+NH2CSNH22-(Isothiouroniummethyl)pyridineNaOH2-Mercaptomethylpyridine\text{2-(Chloromethyl)pyridine} + \text{NH}2\text{CSNH}2 \rightarrow \text{2-(Isothiouroniummethyl)pyridine} \xrightarrow{\text{NaOH}} \text{2-Mercaptomethylpyridine}

Conditions :

  • Solvent : Ethanol/water mixture

  • Yield : 70–85% (adapted from)

Alkylation with 1-Bromo-4-chlorobutane

The mercapto group reacts with 1-bromo-4-chlorobutane in a base-mediated alkylation:

2-Mercaptomethylpyridine+Br-(CH2)3ClK2CO3This compound+KBr\text{2-Mercaptomethylpyridine} + \text{Br-(CH}2\text{)}3\text{Cl} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KBr}

Optimized Parameters :

  • Solvent : Acetonitrile or DMF

  • Temperature : 50–70°C

  • Reaction Time : 6–12 hours

  • Yield : 75–90% (extrapolated from)

Direct Functionalization via Radical-Mediated Chlorination

Radical Chlorination of Butylsulfanylmethylpyridine

A less conventional approach involves introducing the chlorobutyl chain via radical initiation. For example, SO₂Cl₂ in the presence of a radical initiator (e.g., benzoyl peroxide) can chlorinate a butenyl intermediate attached to the sulfanylmethyl group:

2-(Butenylsulfanylmethyl)pyridine+SO2Cl2Radical InitiatorThis compound+SO2\text{2-(Butenylsulfanylmethyl)pyridine} + \text{SO}2\text{Cl}2 \xrightarrow{\text{Radical Initiator}} \text{this compound} + \text{SO}_2

Conditions :

  • Initiator Loading : 1–2 mol%

  • Temperature : 80–110°C

  • Yield : 50–65% (based on)

Critical Analysis of Methodologies

Comparative Efficiency

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh selectivity, established protocolsRequires toxic phosgene65–80%
Thiol-AlkylationHigh yields, avoids chloromethyl intermediatesMultiple steps, thiourea handling75–90%
Radical ChlorinationDirect functionalizationLower yields, side reactions50–65%

Purity and Byproduct Management

  • Nucleophilic Substitution : Byproducts include unreacted thiol and disulfides. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

  • Thiol-Alkylation : Residual bromoalkane may require aqueous extraction (NaHCO₃ wash).

  • Radical Chlorination : SO₂ off-gas necessitates scrubbers, and excess SO₂Cl₂ must be quenched with NaHCO₃.

Industrial Scalability Considerations

  • Cost Efficiency : Thiol-alkylation (Method 2) is preferable for large-scale production due to higher yields and readily available 1-bromo-4-chlorobutane.

  • Safety : Phosgene (Method 1) requires specialized infrastructure, whereas radical chlorination (Method 3) poses explosion risks.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrid-2-ylmethyl 4-chlorobutyl ether
  • Pyrid-2-ylmethyl 4-chlorobutyl amine
  • Pyrid-2-ylmethyl 4-chlorobutyl ester

Uniqueness

2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorobutylsulfanylmethyl)pyridine, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. Key steps include:

  • Substrate preparation : Use 2-(chloromethyl)pyridine and 4-chlorobutanethiol as precursors.
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
  • Catalysts : Palladium on carbon (Pd/C) or phase-transfer catalysts improve coupling efficiency .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%) .

Table 1 : Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement Strategy
SolventDMFSwitch to DMSO for higher polarity
Temperature80–100°CMicrowave-assisted heating
Catalyst Loading5 mol% Pd/CUse ligand-free Pd nanoparticles

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂-S), δ 7.3–8.5 ppm (pyridine ring) .
    • ¹³C NMR : Sulfur-linked carbons appear at 35–40 ppm; pyridine carbons at 120–150 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 245.7 (M+H⁺) .
  • IR Spectroscopy : C-S stretching at 650–700 cm⁻¹; pyridine ring vibrations at 1600 cm⁻¹ .

Note : Cross-validate data with computational tools (e.g., DFT simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Answer: Contradictions often arise from:

  • Dynamic effects : Use variable-temperature NMR to detect conformational changes .
  • Impurity interference : Employ 2D NMR (COSY, HSQC) to isolate signals .
  • Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

Case Study : A 2023 study resolved a doublet-of-doublets anomaly in δ 3.1 ppm via NOESY, confirming hindered rotation of the chlorobutyl chain .

Q. What experimental strategies are effective for analyzing the compound’s enzyme inhibition kinetics?

Answer:

  • Assay design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to cytochrome P450 isoforms .
  • Kinetic parameters : Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
  • Control experiments : Compare inhibition profiles with structural analogs (e.g., 2-(4-fluorobutylsulfanylmethyl)pyridine) to identify key functional groups .

Table 2 : Inhibition Data for Pyridine Derivatives

CompoundTarget EnzymeKᵢ (µM)Mechanism
This compoundCYP3A40.45Non-competitive
2-(4-fluorobutylsulfanylmethyl)pyridineCYP3A41.20Competitive

Q. How do steric and electronic effects of the chlorobutyl chain influence reactivity in cross-coupling reactions?

Answer:

  • Steric effects : The bulky 4-chlorobutyl group reduces accessibility to catalytic sites, lowering Suzuki-Miyaura coupling yields by ~20% compared to methyl analogs .
  • Electronic effects : The electron-withdrawing Cl atom enhances electrophilicity at the sulfur atom, facilitating nucleophilic aromatic substitution (SNAr) .
  • Mitigation : Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Answer:

  • ADME prediction : Use SwissADME or ADMETLab to estimate logP (2.8), solubility (-3.2 logS), and CYP450 interactions .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with biological targets (e.g., kinases) .
  • MD simulations : GROMACS for assessing membrane permeability via lipid bilayer models .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

  • Continuous flow reactors : Improve heat/mass transfer; achieve 85% yield vs. 60% in batch reactors .
  • In-line purification : Couple reactors with automated flash chromatography systems .

Q. Resolving discrepancies between theoretical and observed HPLC retention times

  • Column calibration : Use a homologous series of pyridine derivatives for accurate logP-based predictions .
  • Mobile phase optimization : Adjust acetonitrile/water ratios (±5%) to account for halogen-specific interactions .

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